molecular formula C22H28ClNO2 B6121116 4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol

4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol

Cat. No.: B6121116
M. Wt: 373.9 g/mol
InChI Key: KOUXZKLNXDUJLU-UHFFFAOYSA-N
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Description

4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a dimethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with piperidine to form 3-[(3-chlorophenyl)methyl]piperidine. This intermediate is then reacted with formaldehyde and 2,6-dimethylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: The major product is 4-[[3-[(3-chlorophenyl)methyl]-3-(carboxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol.

    Reduction: The major product is 4-[[3-[(phenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol.

    Substitution: The major products depend on the substituent introduced, such as 4-[[3-[(3-aminophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol.

Scientific Research Applications

4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[(3-Bromophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol
  • 4-[[3-[(3-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol
  • 4-[[3-[(3-Methylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol

Uniqueness

The uniqueness of 4-[[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO2/c1-16-9-19(10-17(2)21(16)26)13-24-8-4-7-22(14-24,15-25)12-18-5-3-6-20(23)11-18/h3,5-6,9-11,25-26H,4,7-8,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXZKLNXDUJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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